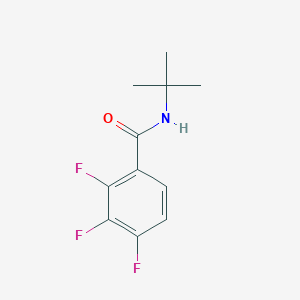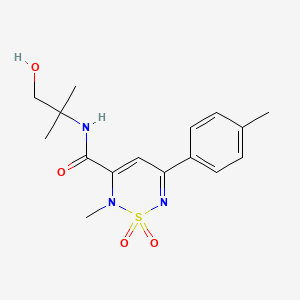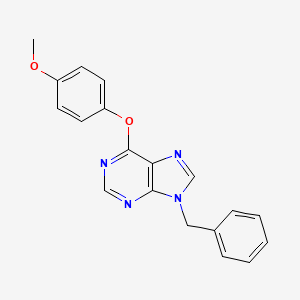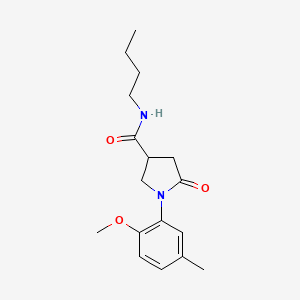
N-tert-butyl-2,3,4-trifluorobenzamide
概要
説明
N-tert-butyl-2,3,4-trifluorobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and three fluorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
N-tert-butyl-2,3,4-trifluorobenzamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). Another method involves the reaction of tert-butyl benzoate with nitriles catalyzed by zinc perchlorate (Zn(ClO4)2·6H2O) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of catalyst and reaction conditions can be adjusted to ensure efficient production while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-tert-butyl-2,3,4-trifluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
N-tert-butyl-2,3,4-trifluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with desired chemical properties.
作用機序
The mechanism by which N-tert-butyl-2,3,4-trifluorobenzamide exerts its effects involves interactions with specific molecular targets. The tert-butyl group and fluorine atoms contribute to the compound’s stability and reactivity, allowing it to interact with enzymes and proteins in a specific manner. The pathways involved in these interactions depend on the biological context and the specific targets being studied.
類似化合物との比較
Similar Compounds
N-(tert-butyl)-2-fluorobenzamide: Similar structure with one fluorine atom.
N-(4-tert-butyl-thiazol-2-yl)-4-fluorobenzamide: Contains a thiazole ring and one fluorine atom.
N-(tert-butyl)-4-fluorobenzenesulfonamide: Contains a sulfonamide group and one fluorine atom
Uniqueness
N-tert-butyl-2,3,4-trifluorobenzamide is unique due to the presence of three fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. This makes it distinct from other similar compounds and provides unique opportunities for research and application.
特性
IUPAC Name |
N-tert-butyl-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-11(2,3)15-10(16)6-4-5-7(12)9(14)8(6)13/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPRCQAETGMCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B4743458.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4743462.png)
![2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4743463.png)
![2-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4743471.png)
![2-Methyl-8-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4743477.png)

![2-[5-(4-Nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B4743499.png)

![3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4743506.png)
![2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4743514.png)
![1-ALLYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE](/img/structure/B4743522.png)
![3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4743536.png)


